REACTION_CXSMILES
|
C([O:8][C:9]([CH:11]([N:24]1[CH2:32][C:31]2[C:26](=[CH:27][CH:28]=[CH:29][C:30]=2[N+:33]([O-])=O)[C:25]1=[O:36])[CH2:12][CH2:13][C:14]([O:16]CC1C=CC=CC=1)=[O:15])=[O:10])C1C=CC=CC=1.[H][H]>[Pd].CO>[NH2:33][C:30]1[CH:29]=[CH:28][CH:27]=[C:26]2[C:31]=1[CH2:32][N:24]([CH:11]([C:9]([OH:10])=[O:8])[CH2:12][CH2:13][C:14]([OH:16])=[O:15])[C:25]2=[O:36]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through celite
|
Type
|
WASH
|
Details
|
the celite pad is washed with methanol (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2CN(C(C2=CC=C1)=O)C(CCC(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |